molecular formula C10H12ClNO B1275114 N-benzyl-2-chloro-N-methylacetamide CAS No. 73685-56-0

N-benzyl-2-chloro-N-methylacetamide

Cat. No. B1275114
CAS RN: 73685-56-0
M. Wt: 197.66 g/mol
InChI Key: CRKXYFYKAPEYAC-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-methylacetamide is a compound that has been the subject of various studies due to its interesting chemical and physical properties. While the provided papers do not directly discuss N-benzyl-2-chloro-N-methylacetamide, they do provide insights into closely related compounds, which can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a series of reactions starting from N-methylaniline and chloracetyl chloride, with high yields reported at each step . This suggests that a similar approach could be used for synthesizing N-benzyl-2-chloro-N-methylacetamide, with the potential for high efficiency and yield.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and MS are commonly used to characterize the molecular structure of acetamide derivatives. For example, the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was determined using X-ray diffraction and compared with theoretical models obtained through DFT calculations . Similar techniques could be employed to elucidate the molecular structure of N-benzyl-2-chloro-N-methylacetamide.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be quite complex, as seen in the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide functionality using a reagent developed from 2-chloro-N-methoxy-N-methylacetamide . This indicates that N-benzyl-2-chloro-N-methylacetamide could also participate in various chemical reactions, potentially leading to a wide range of products depending on the reaction conditions and reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by substituents on the aromatic ring and the amide group. For instance, the presence of a methyl group on the phenyl ring was found to affect the vibrational frequencies of the amide group in N-(2-methylphenyl)-2,2-dichloroacetamide . The electronic structure, as revealed by the analysis of frontier molecular orbitals and molecular electrostatic potential, can provide insights into the reactivity and stability of these compounds . These analyses can be applied to predict the properties of N-benzyl-2-chloro-N-methylacetamide.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide : A reagent derived from 2-chloro-N-methoxy-N-methylacetamide has been developed for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, useful in various organic syntheses (Manjunath, Sane, & Aidhen, 2006).

  • Hydrolysis in High-Temperature Water : N-Methylacetamide, a related compound, was used to study the hydrolysis kinetics of N-substituted amides in high-temperature water, contributing to the understanding of these reactions in extreme environments (Duan, Dai, & Savage, 2010).

Physical Chemistry

  • Dissolution in Solvents : The dissolution of N-methylacetamide in various solvents, including benzene and chloroform, has been studied, providing insights into solute-solvent interactions and hydrogen bonding dynamics (Zaini, 2012).

  • Molecular Structure Analysis : Gas electron diffraction has been used to determine the molecular structure of N-methylacetamide, offering critical data for understanding the molecular conformation and bonding in similar acetamide derivatives (Kitano, Fukuyama, & Kuchitsu, 1973).

Chemical Binding and Interaction Studies

  • Aqueous Cation-Amide Binding : Research on how alkali cations and alkaline earth dications interact with aqueous N-methylacetamide provides insights into specific ion effects on proteins, a key area in biochemistry (Pluhařová, Baer, Mundy, Schmidt, & Jungwirth, 2014).

Infrared Spectroscopy and Molecular Vibrations

  • IR Spectrum Analysis : The IR spectrum of N-methylacetamide has been analyzed to understand the contributions of various fine components to amide bands, aiding in the interpretation of amide infrared spectra in organic and analytical chemistry (Ji et al., 2020).

  • Normal Vibrations Study : Investigations into the normal vibrations of N-methylacetamide enhance the understanding of molecular vibrations and their implications in various chemical contexts (Miyazawa, Shimanouchi, & Mizushima, 1958).

Safety And Hazards

The safety information for “N-benzyl-2-chloro-N-methylacetamide” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-benzyl-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKXYFYKAPEYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405081
Record name N-benzyl-2-chloro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-methylacetamide

CAS RN

73685-56-0
Record name 2-Chloro-N-methyl-N-(phenylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73685-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyl-2-chloro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-2-chloro-N-methylacetamide
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Synthesis routes and methods

Procedure details

To a vigorously stirred suspension of N-methylbenzylamine (0.260 mL, 2 mmol) in EtOAc (3 mL) and 3 mL of saturated NaHCO3 solution was added chloroacetyl chloride (0.160 mL, 2 mmol). Effervescence was observed. Once gas production had ceased, the reaction mixture was diluted with hexanes (10 mL). The phases were separated and the organic phase was washed with brine (5 mL), dried and concentrated to yield ˜0.250 g of the title compound as an oil. The crude material was used in the subsequent step without further purification.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Joshi, KJ Wicht, D Taylor, R Hunter… - European journal of …, 2013 - Elsevier
A novel series of quinoline triazole amide analogues (38–51) has been synthesized. Analogues 38–44 had a Cl substituent at the 7-position of the quinoline ring, while 45–51 had a CN …
Number of citations: 71 www.sciencedirect.com

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